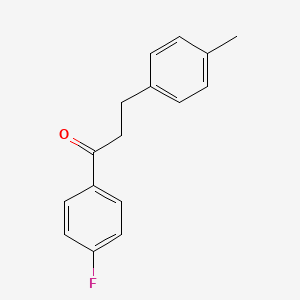

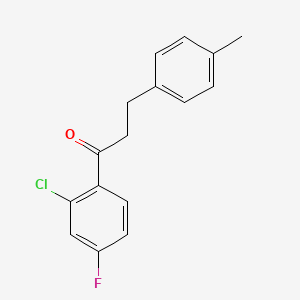

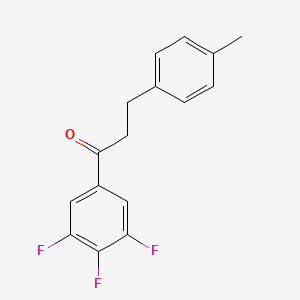

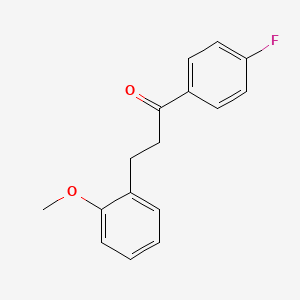

3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone, is a chemical entity that has been the subject of various studies due to its interesting properties and potential applications. While the exact compound is not directly studied in the provided papers, related compounds with methoxyphenyl groups and propiophenone structures have been investigated, providing insights into the behavior and characteristics of similar molecular frameworks.

Synthesis Analysis

The synthesis of related compounds often involves reactions that introduce methoxyphenyl groups into the molecular structure. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved through the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, indicating the use of methoxyphenyl precursors in the synthesis process . Similarly, the compound 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was synthesized using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde, showcasing another method of incorporating methoxyphenyl groups .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of compounds with methoxyphenyl groups have been extensively studied using various techniques such as X-ray diffraction, FT-IR, UV–vis spectroscopy, and density functional theory (DFT) calculations. For example, the molecular structure of (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol was investigated using these methods, revealing details about vibrational frequencies and electronic properties . The structure of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol was elucidated based on NMR, ESI-MS, UV-Vis, and FT-IR, indicating the importance of spectroscopic techniques in understanding the molecular framework .

Chemical Reactions Analysis

The chemical behavior of methoxyphenyl-containing compounds under various conditions has been explored. For instance, the oxidation of 2,4-Bis(1,1-dimethylethyl)-6-(4-methoxyphenylmethyl)phenol in alcoholic solvents led to the formation of benzylic ethers and an unusual dimer, demonstrating the reactivity of the methoxyphenyl moiety under oxidative conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl-containing compounds are influenced by their molecular structure. The compound (E)-1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)-3-(2-methoxyphenyl)prop-2-en-1-one showed specific dihedral angles between the quinoline ring system, methoxyphenyl ring, and the propenone linkage, which can affect its physical properties . The nonlinear optical (NLO) properties of related compounds have also been addressed, with some exhibiting greater NLO activity than urea, suggesting potential applications in optical technologies .

Aplicaciones Científicas De Investigación

Analytical Applications in Spectrophotometry

The compound 3-(4-methoxyphenyl)-2-mercaptopropenoic acid, a derivative related to 3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone, has been utilized for the spectrophotometric determination of trace amounts of nickel. This method, applied to hydrogenated greases, steels, and solders, showcases the compound's significance in analytical chemistry for metal detection and quantification (Izquierdo & Carrasco, 1984).

Synthesis of Steroid Compounds

Research has explored the use of derivatives of this compound in the synthesis of steroid compounds. One study detailed the reaction between the hydrochloride of 3-dimethylamino-4'-methoxypropiophenone and 1,3-cyclohexanedione, leading to the creation of various steroid analogs (Nazarov & Zavyalov, 1956).

Development of Schiff Base Ligands

Another area of application is in the synthesis of Schiff base ligands. A study demonstrated the preparation of new Schiff base ligands using a derivative of this compound, highlighting its utility in the field of organic synthesis and materials science (Hayvalı, Unver, & Svoboda, 2010).

Safety Evaluation in Food Contact Materials

The compound's derivatives have also been evaluated for safety in the context of food contact materials. An opinion by EFSA on a dimethyl-3-(4'-hydroxy-3'-methoxyphenyl)propylsilyloxy derivative concluded no safety concern for consumers when used as a comonomer in polycarbonate materials (Sundh et al., 2011).

Organic Synthesis and Drug Development

Additional studies have delved into the synthesis of various compounds using derivatives of this compound. These compounds play a role in organic synthesis and have potential applications in drug development and medicinal chemistry (Ma, 2000); (Koltunov, Repinskaya, & Borodkin, 2001).

Safety and Hazards

The safety data sheet for a related compound, propiophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-4-8-16(12-14(13)2)18(19)11-7-15-5-9-17(20-3)10-6-15/h4-6,8-10,12H,7,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBYPHBELWHWLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644277 |

Source

|

| Record name | 1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898775-88-7 |

Source

|

| Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.